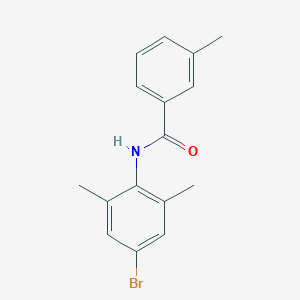
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, also known as BDMC, is a compound with potential applications in scientific research. This molecule has a unique structure, which makes it an interesting target for synthesis and study. In
作用機序
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is not fully understood. However, it has been suggested that N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis. N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has also been found to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have anti-microbial activity. It has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins.
実験室実験の利点と制限
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has several advantages for lab experiments. It is easily synthesized and purified, making it a readily available compound for research. It has also been found to have low toxicity, making it a safe compound to work with. However, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in certain assays. It also has limited stability in solution, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide. One area of interest is the development of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide analogs with improved properties. Another area of interest is the investigation of the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, which could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the potential use of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide in combination therapy with other drugs is an area of interest for future research.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is a compound with potential applications in scientific research. Its unique structure, anti-cancer, anti-inflammatory, and antioxidant properties make it an interesting target for synthesis and study. The synthesis method of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is well-established, and it has been found to have low toxicity, making it a safe compound to work with. While there are some limitations for lab experiments, there are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, which could lead to the development of new drugs for the treatment of cancer and other diseases.
合成法
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide involves the reaction of 4-bromo-2,6-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide in high yield and purity. This synthesis method has been optimized and can be easily reproduced in the laboratory.
科学的研究の応用
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been shown to have potential applications in scientific research. One of the most promising areas is cancer research. N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide |
|---|---|
分子式 |
C16H16BrNO |
分子量 |
318.21 g/mol |
IUPAC名 |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H16BrNO/c1-10-5-4-6-13(7-10)16(19)18-15-11(2)8-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
InChIキー |
HUNHECCFBXBXPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)



![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)